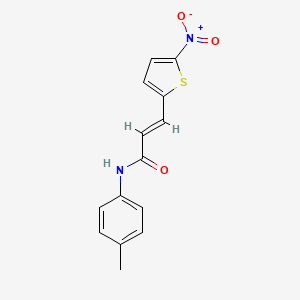

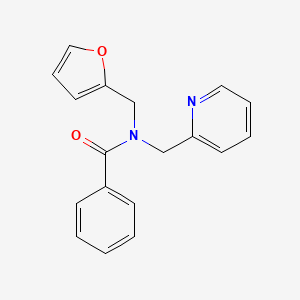

(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide, also known as NTB, is a chemical compound that has been widely studied for its potential applications in scientific research. NTB is a member of the acrylamide family of compounds, which are commonly used in various fields such as medicine, agriculture, and industry.

Applications De Recherche Scientifique

Polymer Science and Material Applications

Acrylamide derivatives, including "(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide", are utilized in the synthesis of molecularly imprinted polymers (MIPs) and polyacrylamide gels, which have applications in selective binding and sensing of specific molecules. For instance, acrylamide-based MIPs have been developed for the selective extraction and analysis of organophosphate insecticides in olive oil, demonstrating the potential of acrylamide derivatives in creating highly selective and efficient extraction materials (Bakas et al., 2014). Furthermore, polyacrylamide gels containing novel mixed disulfide compounds have been synthesized for detecting enzymes that catalyze thiol-producing reactions, showcasing the versatility of acrylamide derivatives in bioanalytical applications (Harris & Wilson, 1983).

Organic Synthesis and Mechanistic Studies

In organic chemistry, acrylamide derivatives are key intermediates in asymmetric 1,3-dipolar cycloadditions, providing a route to stereochemically complex structures. The use of chiral acrylamides, including compounds similar to "(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide", can lead to high levels of stereocontrol in these reactions, which are valuable for the synthesis of biologically active compounds and natural products (Kissane & Maguire, 2010). Additionally, studies on the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives provide insight into the reactivity and potential applications of nitrothiophene acrylamides in developing specific enzymatic reactions or as substrates in biocatalysis (Tatsumi, Koga, & Yoshimura, 1980).

Material Science and Engineering

The engineering of organic sensitizers for solar cell applications demonstrates another facet of acrylamide derivatives' utility. Novel organic sensitizers, incorporating acrylamide structures, have been synthesized for anchoring onto TiO2 films, exhibiting high conversion efficiencies. This highlights the potential of acrylamide derivatives in the development of efficient and sustainable energy materials (Kim et al., 2006).

Propriétés

IUPAC Name |

(E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-10-2-4-11(5-3-10)15-13(17)8-6-12-7-9-14(20-12)16(18)19/h2-9H,1H3,(H,15,17)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXKRBBIRBYGN-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2692508.png)

![2-((4-(tert-butyl)phenyl)sulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2692514.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2692515.png)

![(3-Methylimidazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2692516.png)

![(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2692519.png)

![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)